molecular formula C6H9ClN2O2 B2579209 3-(3-Chloropropyl)imidazolidine-2,4-dione CAS No. 271581-74-9

3-(3-Chloropropyl)imidazolidine-2,4-dione

Cat. No. B2579209
CAS RN: 271581-74-9
M. Wt: 176.6
InChI Key: HIUOJUFJNQGWOR-UHFFFAOYSA-N
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Description

“3-(3-Chloropropyl)imidazolidine-2,4-dione” is a biochemical used for proteomics research . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.6 .


Synthesis Analysis

The synthesis of compounds containing imidazolidine-2,4-dione cores can be achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another approach, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include Knoevenagel condensation and Bucherer–Berg modifications .


Physical And Chemical Properties Analysis

“this compound” is a light yellow powder . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.6 .

Scientific Research Applications

Synthesis and Structural Studies

  • Microwave-Assisted Synthesis

    A study by Brouillette et al. (2007) demonstrated the efficient one-pot microwave-assisted synthesis of imidazolidine-2,4-dione derivatives, showcasing a method that could potentially be adapted for synthesizing 3-(3-Chloropropyl)imidazolidine-2,4-dione derivatives (Brouillette et al., 2007).

  • Crystal Structure Analysis

    Aydin et al. (2013) conducted a study on the crystal structure of a related imidazolidine-2,4-dione compound, which could be relevant for understanding the structural properties of this compound (Aydin et al., 2013).

Pharmaceutical and Medical Research

  • Cannabinoid Receptor Agonists

    Mukhopadhyay et al. (2016) characterized a specific imidazolidine-2,4-dione derivative as a cannabinoid CB2 receptor agonist, indicating the potential of related compounds in medical research (Mukhopadhyay et al., 2016).

  • Antinociceptive Effects

    A study by Queiroz et al. (2015) on hydantoin (a type of imidazolidine derivative) revealed its antinociceptive effects in mice, suggesting potential applications in pain management research (Queiroz et al., 2015).

  • Anti-Arrhythmic Activity

    Pękala et al. (2005) synthesized and tested various imidazolidine-2,4-dione derivatives for their anti-arrhythmic properties, which could be relevant to cardiovascular research (Pękala et al., 2005).

Chemotherapeutic and DNA Binding Studies

  • DNA Binding Studies: Shah et al. (2013) explored the DNA binding affinity of imidazolidine derivatives, indicating their potential as anti-cancer drugs (Shah et al., 2013).

Miscellaneous Applications

  • Corrosion Inhibition

    Elbarki et al. (2020) investigated a specific imidazolidine-2,4-dione derivative as a corrosion inhibitor for steel, showing the diverse applications of these compounds beyond pharmacology (Elbarki et al., 2020).

  • Chromatographic Analysis

    Zagórska et al. (2014) performed a study on the chromatographic properties of imidazolidine-2,4-dione derivatives, which could be important for analytical chemistry applications (Zagórska et al., 2014).

Mechanism of Action

While the specific mechanism of action for “3-(3-Chloropropyl)imidazolidine-2,4-dione” is not mentioned, compounds containing imidazolidine-2,4-dione cores have shown potential as anticonvulsant agents . They were found to have a high binding affinity towards the Voltage-Gated Sodium Channel Inner Pore (VGCIP), which is significant in controlling the voltage-dependent Na-channels of neurons and the influx of Ca from nerve cells .

Future Directions

Compounds containing imidazolidine-2,4-dione cores have shown potential as anticonvulsant and antibacterial agents . Future research could focus on further exploring these properties and developing these compounds into effective therapeutic agents .

properties

IUPAC Name

3-(3-chloropropyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUOJUFJNQGWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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